molecular formula C12H12N2 B1466978 6-(o-Tolyl)pyridin-3-amine CAS No. 1226158-23-1

6-(o-Tolyl)pyridin-3-amine

Cat. No.: B1466978
CAS No.: 1226158-23-1
M. Wt: 184.24 g/mol
InChI Key: YCRUWTYRPOJCHQ-UHFFFAOYSA-N
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Description

6-(o-Tolyl)pyridin-3-amine (CAS 1226158-23-1) is a high-value aromatic amine compound with a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol . This chemical features a pyridine ring system directly linked to an o-tolyl (2-methylphenyl) group, making it a versatile scaffold and key synthetic intermediate in medicinal chemistry and materials science. As a functionalized biphenyl analog, this amine is primarily utilized in the research and development of active pharmaceutical ingredients (APIs) and other biologically active compounds . Its structure serves as a critical building block for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other small-molecule therapeutics where the pyridin-3-amine moiety is a common pharmacophore. Researchers employ it in metal-catalyzed cross-coupling reactions, nucleophilic substitution reactions, and heterocycle formation. Please note that this product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with care and refer to the Safety Data Sheet (SDS) prior to use. Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRUWTYRPOJCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 6 O Tolyl Pyridin 3 Amine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, generally exhibits low reactivity towards electrophilic aromatic substitution. wikipedia.org The nitrogen atom's inductive electron-withdrawing effect deactivates the ring, making reactions like nitration or Friedel-Crafts acylation challenging to achieve without harsh conditions. masterorganicchemistry.com However, the presence of the strongly activating amino group at the 3-position can modulate this reactivity. The amino group directs electrophiles to the ortho and para positions (positions 2, 4, and 6). In the case of 6-(o-Tolyl)pyridin-3-amine, the 6-position is already substituted. Therefore, electrophilic attack would be anticipated at the 2- and 4-positions, with the regioselectivity being influenced by steric hindrance from the adjacent substituents.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or with a suitable leaving group. nih.gov In this compound itself, direct nucleophilic substitution is unlikely without prior modification. However, should a leaving group be introduced at the 2-, 4-, or 6-positions of a derivative, nucleophilic attack would be favored at these sites.

Reaction TypeExpected Reactivity of the Pyridine RingDirecting Influence of the Amino Group
Electrophilic Aromatic Substitution Generally low due to the electron-withdrawing nature of the ring nitrogen. wikipedia.orgThe amino group is a strong activating and ortho, para-director, favoring substitution at positions 2 and 4.
Nucleophilic Aromatic Substitution Favored, especially with a good leaving group at an activated position (ortho or para to the ring nitrogen). nih.govThe amino group does not typically promote nucleophilic substitution on the ring.

Transformations Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group at the 3-position is a key site for a variety of chemical transformations.

Acylation: The amino group of 3-aminopyridine (B143674) derivatives readily undergoes acylation with reagents such as acetic anhydride (B1165640) or acyl chlorides to form the corresponding amides. publish.csiro.auresearchgate.net Studies on the acetylation of aminopyridines indicate that for 3-aminopyridine, the reaction proceeds directly at the exocyclic amino nitrogen. publish.csiro.au This transformation is often used to protect the amino group or to introduce new functional moieties. The use of pyridine as a solvent or base is common in such reactions. nih.gov

Alkylation: N-alkylation of the amino group in aminopyridines can be achieved using various methods, including reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. researchgate.net This allows for the introduction of a wide range of alkyl substituents. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential quaternization of the pyridine ring nitrogen. google.comacs.org

Diazotization: The primary amino group of 3-aminopyridine derivatives can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). google.comlibretexts.org Unlike their aniline (B41778) counterparts, pyridine-3-diazonium salts can exhibit limited stability. google.com However, they serve as valuable intermediates for a range of subsequent reactions. For instance, they can be subjected to Sandmeyer-type reactions to introduce halides, or used in azo coupling reactions. organic-chemistry.org The reaction of 3-aminopyridine-derived diazonium salts with alcohols can lead to the formation of the corresponding 3-alkoxypyridines. google.com

TransformationReagentsExpected Product
Acylation Acetic anhydride, Acyl chloridesN-(6-(o-Tolyl)pyridin-3-yl)acetamide
Alkylation Aldehyde/Ketone + NaBH4, Alkyl halidesN-Alkyl-6-(o-tolyl)pyridin-3-amine
Diazotization NaNO2, HCl6-(o-Tolyl)pyridine-3-diazonium chloride

Reactivity at the o-Tolyl Substituent

The o-tolyl group, while generally less reactive than the pyridine and amino functionalities, can still participate in certain chemical transformations. The methyl group is susceptible to oxidation under strong oxidizing conditions to yield the corresponding carboxylic acid. Additionally, free-radical halogenation could potentially occur at the benzylic position of the methyl group. The aromatic ring of the tolyl substituent can undergo electrophilic aromatic substitution, with the methyl group acting as a weak activating and ortho, para-directing group. However, achieving selectivity for substitution on the tolyl ring over the more activated (due to the amino group) pyridine ring would likely require careful selection of reaction conditions.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: In electrophilic aromatic substitution reactions on the pyridine ring, the amino group at the 3-position directs incoming electrophiles to the 2- and 4-positions. The outcome of such reactions on this compound would be a balance between the electronic directing effect of the amino group and the steric hindrance imposed by the adjacent o-tolyl group at the 6-position and the amino group itself. It is plausible that substitution at the 4-position would be sterically more favorable than at the 2-position. In nucleophilic aromatic substitution reactions of derivatives, regioselectivity is generally high for substitution at the 2- and 4-positions relative to the pyridine nitrogen. nih.gov

Stereoselectivity: For reactions that introduce a new chiral center, achieving high stereoselectivity would typically require the use of a chiral catalyst or auxiliary. nih.gov The inherent structure of this compound is achiral. However, if the molecule were to be derivatized to contain a prochiral center, subsequent reactions could be designed to proceed with stereocontrol. For instance, the reduction of a ketone derivative could be performed with a chiral reducing agent to yield a specific enantiomer of the corresponding alcohol. nih.gov

Formation of Complex Polycyclic and Heterocyclic Systems via this compound Precursors

The functional groups present in this compound make it a valuable precursor for the synthesis of fused heterocyclic systems. For example, the amino group can be used as a handle to construct a new ring fused to the pyridine core. One common strategy involves the reaction of the aminopyridine with a bifunctional electrophile. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a fused pyridopyrimidine ring system.

Intramolecular cyclization reactions are another powerful tool for constructing polycyclic systems. nih.govresearchgate.net If a suitable reactive group were to be introduced on the o-tolyl substituent, for example, by oxidation of the methyl group to a carboxylic acid followed by conversion to an acyl halide, intramolecular acylation of the amino group could lead to the formation of a lactam, creating a fused ring system that bridges the pyridine and tolyl moieties. Similarly, intramolecular electrophilic aromatic cyclization of appropriately derivatized precursors can be a viable route to fused systems. organic-chemistry.org The synthesis of pyrido-fused heterocycles is an active area of research due to the prevalence of these motifs in biologically active molecules. ias.ac.in

Cyclization StrategyPotential Precursor DerivativeResulting Fused System
Reaction with bifunctional electrophile This compoundPyridopyrimidines, etc.
Intramolecular Acylation 2-(5-Aminopyridin-2-yl)benzoic acidFused lactam
Intramolecular Electrophilic Aromatic Cyclization Derivatized this compound with an electrophilic triggerFused carbocyclic or heterocyclic ring

Advanced Spectroscopic and Structural Elucidation of 6 O Tolyl Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 6-(o-Tolyl)pyridin-3-amine, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum for this compound is expected to show distinct signals corresponding to the amine, the aromatic protons on both the pyridine (B92270) and tolyl rings, and the methyl group protons. The integration of these signals would confirm the proton count in each environment.

Key expected features include:

A broad singlet for the two amine (-NH₂) protons.

A series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the seven protons of the disubstituted pyridine and tolyl rings.

A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the three protons of the tolyl's methyl (-CH₃) group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-NH₂4.0 - 5.5Broad Singlet2H
Aromatic C-H7.0 - 8.5Multiplets7H
-CH₃2.0 - 2.5Singlet3H

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this compound, which has C₁₂H₁₂N₂, a total of 12 distinct carbon signals are expected, assuming no accidental magnetic equivalence. These signals can be assigned to the methyl carbon, the nine aromatic CH carbons, and the three aromatic quaternary carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃18 - 25
Aromatic C-H110 - 140
Aromatic C-N140 - 155
Aromatic C-C (quaternary)135 - 160

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound, a key structural parameter of interest is the dihedral angle between the planes of the pyridine and the o-tolyl rings. Steric hindrance from the ortho-methyl group would likely cause a significant twist between the two aromatic rings.

Structural Parameter Description
Dihedral Angle The angle between the pyridine and o-tolyl rings, expected to be > 0° due to steric hindrance.
Hydrogen Bonding Potential for N-H···N interactions, linking molecules into chains or more complex networks.
π-π Stacking Possible, but may be offset due to the non-planar conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₂H₁₂N₂), HRMS would verify the molecular formula by matching the experimentally measured mass of the molecular ion to its calculated theoretical mass.

The analysis, typically performed using electrospray ionization (ESI), would detect the protonated molecule, [M+H]⁺. Analysis of the fragmentation pattern in the mass spectrum (MS/MS) can provide further structural confirmation. Plausible fragmentation pathways for the [M+H]⁺ ion could include the loss of a methyl radical (•CH₃) or cleavage of the C-C bond linking the two aromatic rings.

Ion Formula Calculated Exact Mass (m/z)
[M]C₁₂H₁₂N₂184.1000
[M+H]⁺C₁₂H₁₃N₂⁺185.1073
[M-CH₃]⁺C₁₁H₉N₂⁺169.0760

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the aromatic rings are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically gives rise to a band in the 1580-1650 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic backbone.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Asymmetric & Symmetric Stretch3300 - 3500IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=C / C=N Ring Stretch1400 - 1650IR, Raman
N-H Bend1580 - 1650IR

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The aromatic nature of both the aminopyridine and tolyl moieties in this compound suggests it will absorb ultraviolet light.

The UV-Vis absorption spectrum is expected to display bands corresponding to π → π* transitions associated with the conjugated aromatic systems. The presence of the electron-donating amine group on the pyridine ring is likely to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted pyridine. The absorption profile may be sensitive to solvent polarity.

Following electronic excitation, the molecule may relax via radiative decay, i.e., fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band and would occur at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process.

Property Description Expected Observation
Absorption Maximum (λ_max) Wavelength of maximum light absorption.Expected in the UV-A or UV-B region, due to π → π* transitions.
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at λ_max.High values are expected, typical for aromatic chromophores.
Emission Maximum (λ_em) Wavelength of maximum fluorescence intensity.Red-shifted relative to the absorption maximum.
Quantum Yield (Φ_F) The efficiency of the fluorescence process.Dependent on molecular rigidity and environmental factors.

Computational and Theoretical Chemistry Studies on 6 O Tolyl Pyridin 3 Amine

Electronic Structure and Reactivity Prediction via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-(o-Tolyl)pyridin-3-amine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate the distribution of electrons and predict regions of reactivity. scirp.org

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the nitrogen atom of the amino group and the π-system of the pyridine (B92270) ring. The LUMO is likely distributed over the tolyl and pyridine rings' π-antibonding orbitals. The calculated HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its susceptibility to electrophilic and nucleophilic attack.

Interactive Data Table: Calculated FMO Properties of this compound

ParameterCalculated Value (eV)
HOMO Energy-5.87
LUMO Energy-1.24
HOMO-LUMO Gap (ΔE)4.63

Note: These values are illustrative and based on typical DFT calculations for similar aromatic amine compounds.

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. walisongo.ac.idresearchgate.net The ESP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or orange) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. avogadro.cc

In this compound, the most negative potential is expected to be located around the nitrogen atom of the pyridine ring and the amino group, due to the lone pairs of electrons. pnas.org The hydrogen atoms of the amino group and the aromatic rings would exhibit positive electrostatic potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. wikimedia.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotational bond between the pyridine and tolyl rings, MD simulations can explore its conformational landscape. rsc.org By simulating the molecule's behavior in a given environment (e.g., in a solvent or near a biological target) over a period of time, researchers can identify the most stable conformations and understand the dynamics of its structural changes. nih.gov This is particularly important for predicting how the molecule might adapt its shape to fit into a binding site of a protein. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. trygvehelgaker.no For this compound, calculations would help in assigning the signals of the protons and carbons in the pyridine and tolyl rings, which can be complex due to their asymmetry.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can also be calculated. researchgate.net This allows for the assignment of specific peaks to the stretching and bending vibrations of functional groups, such as the N-H stretches of the amino group and the C=N and C=C stretches of the aromatic rings.

Interactive Data Table: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm) - Amino Protons4.5-5.5
¹³C NMRChemical Shift (ppm) - C-NH₂140-150
IRVibrational Frequency (cm⁻¹) - N-H Stretch3300-3500

Note: These are representative values and can vary based on the computational method and solvent.

Reaction Mechanism Investigations via Computational Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, in a potential C-N coupling reaction to synthesize this molecule, transition state analysis can be performed. nih.govnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile helps in identifying the rate-determining step and understanding the factors that influence the reaction's feasibility and outcome. acs.orgprinceton.edu Such studies are invaluable for optimizing synthetic routes.

In Silico Prediction of Potential Ligand-Target Binding Interactions

Given that many pyridine derivatives exhibit biological activity, in silico methods are widely used to predict the potential binding of this compound to biological targets like protein kinases. nih.govijsrset.com Molecular docking is a common technique where the compound is computationally placed into the binding site of a target protein to predict its binding orientation and affinity. nih.govscispace.com The results are often scored to rank potential candidates. Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov These predictions can guide the design of new, more potent inhibitors and help to prioritize compounds for experimental screening. tandfonline.com

Applications of 6 O Tolyl Pyridin 3 Amine in Chemical Research

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group in 6-(o-Tolyl)pyridin-3-amine make it a candidate for use as a ligand in catalysis. Aminopyridine-based ligands are known to form stable complexes with a variety of transition metals, which can then act as catalysts in a range of organic transformations.

The synthesis of metal complexes with aminopyridine ligands is a well-established field. Typically, these complexes are prepared by reacting the aminopyridine ligand with a suitable metal salt in an appropriate solvent. The nitrogen atoms of the pyridine ring and the amino group can coordinate to the metal center, forming chelate rings that enhance the stability of the resulting complex.

While specific metal complexes of this compound are not extensively documented, the general synthetic routes for analogous aminopyridine complexes would likely be applicable. The choice of metal precursor (e.g., palladium, rhodium, iridium, copper) and reaction conditions would determine the geometry and electronic properties of the final complex. The presence of the sterically demanding o-tolyl group would be expected to influence the coordination geometry and the accessibility of the metal center, which in turn could modulate the catalytic activity and selectivity of the complex.

Table 1: Plausible Metal Complexes with this compound as a Ligand

Metal Center Potential Complex Structure Coordination Mode
Palladium(II) [Pd(this compound)₂Cl₂] Monodentate (via pyridine N) or Bidentate (via pyridine N and amino N)
Rhodium(I) [Rh(this compound)(CO)₂Cl] Monodentate (via pyridine N)

This table represents hypothetical structures based on known coordination chemistry of similar aminopyridine ligands.

Metal complexes bearing aminopyridine ligands have demonstrated efficacy in various catalytic organic transformations. For instance, palladium complexes are widely used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The electronic properties of the aminopyridine ligand, influenced by substituents like the o-tolyl group, can fine-tune the reactivity of the palladium center, impacting reaction rates and yields.

In the realm of hydrogenation, rhodium and iridium complexes with nitrogen-containing ligands are known to be effective catalysts. A complex of this compound could potentially catalyze the hydrogenation of various unsaturated substrates. The steric bulk of the o-tolyl group might play a role in substrate selectivity, potentially enabling enantioselective hydrogenation if a chiral variant of the ligand were to be synthesized. However, specific data on the catalytic performance of such complexes is not currently available in the public domain.

Role as a Building Block in Complex Molecule Synthesis

The structure of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly those containing heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

The aminopyridine moiety is a versatile precursor for the construction of fused heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, while the pyridine ring can undergo further functionalization. A notable example of the synthetic utility of a related compound is found in patent literature, which describes the synthesis of 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine. This synthesis involves a Suzuki coupling reaction to introduce the o-tolyl group onto a pyridine ring, followed by other transformations. This demonstrates that the this compound core is synthetically accessible and can be elaborated into more complex structures.

The amino group of this compound can be acylated, alkylated, or used in condensation reactions to build new rings onto the pyridine core. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine scaffold, a common motif in pharmacologically active molecules.

In drug discovery and materials science, the generation of chemical libraries with diverse molecular scaffolds is crucial for identifying new lead compounds. This compound can serve as a versatile starting material for creating such libraries. The amino group provides a convenient handle for parallel synthesis, allowing for the rapid introduction of a wide range of substituents. Furthermore, the pyridine ring can be functionalized at its various positions, and the o-tolyl group can be modified, leading to a three-dimensional exploration of chemical space around this core structure.

Table 2: Potential Reactions for Scaffold Diversity from this compound

Reaction Type Reagents Resulting Scaffold
Acylation Acid chlorides, Anhydrides N-acylated aminopyridines
Reductive Amination Aldehydes, Ketones N-alkylated aminopyridines
Buchwald-Hartwig Amination Aryl halides Diaryl amines

Investigation in Materials Science Contexts

Pyridine-containing molecules are of significant interest in materials science due to their electronic properties and ability to coordinate with metals. These properties make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as components of metal-organic frameworks (MOFs).

While there is no specific research detailing the use of this compound in materials science, its structural motifs suggest potential applications. The conjugated system of the pyridine and tolyl rings could impart useful photophysical properties, such as fluorescence. The amino group can be used to tune these properties or to link the molecule to other components in a larger material assembly. For example, derivatives of this compound could potentially be investigated as hole-transporting materials in OLEDs or as fluorescent probes for sensing applications. The ability of the pyridine nitrogen to coordinate to metal ions also opens up the possibility of incorporating this unit into the structure of MOFs, which have applications in gas storage, separation, and catalysis.

Incorporation into Polymeric Architectures

While direct polymerization of this compound is not extensively documented in publicly available research, its structural motifs are valuable for designing monomers for specialty polymers. The presence of a reactive amine group allows for its incorporation into various polymer backbones, such as polyamides and polyimides, through polycondensation reactions. These reactions typically involve reacting the diamine monomer with dicarboxylic acids or their derivatives. The tolyl and pyridine groups within the monomer unit can impart desirable properties to the resulting polymers, including thermal stability, specific solubility characteristics, and unique photophysical behavior. The rigid aromatic structure of this compound can contribute to the formation of polymers with high glass transition temperatures and mechanical strength.

Optoelectronic Property Modulation (e.g., Aggregation-Induced Emission)

Derivatives of this compound have shown significant promise in the field of optoelectronics, particularly in the development of materials exhibiting aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly sought after for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.

Research has demonstrated that a derivative of the target compound, Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate, possesses fluorescent properties. beilstein-journals.org The photophysical characteristics of this compound are detailed in the table below.

CompoundAbsorption Wavelength (λA, nm)Excitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φ)
Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate2703904850.32

The fluorescence of such molecules is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The tolyl group, with its steric hindrance, can play a crucial role in preventing π-π stacking in the solid state, a common cause of fluorescence quenching in traditional fluorophores. By modifying the substituents on the pyridine and amine moieties, the electronic properties and, consequently, the emission color and efficiency of the AIE-active materials can be finely tuned.

Analytical Chemistry Applications (e.g., Derivatization for Detection, Chemosensors)

The inherent reactivity of the primary amine group in this compound makes it a suitable candidate for derivatization reactions in analytical chemistry. Derivatization is a technique used to convert an analyte into a product that is more easily detectable or has better separation characteristics in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). For instance, the amine group can react with various derivatizing agents to introduce a fluorescent or electroactive tag, thereby enhancing the sensitivity and selectivity of detection.

Furthermore, the structural framework of this compound can be utilized as a scaffold for the design of chemosensors. By incorporating a recognition moiety for a specific analyte (e.g., a metal ion or an anion) and a signaling unit (fluorophore), a sensor molecule can be constructed. Upon binding of the analyte to the recognition site, a change in the photophysical properties of the fluorophore, such as fluorescence intensity or wavelength, can be observed. The pyridine and tolyl groups can influence the binding affinity and selectivity of the sensor towards the target analyte. While specific chemosensors based on this compound are not widely reported, the fundamental principles of sensor design suggest its potential in this area.

Pre Clinical Biological Activity Research of 6 O Tolyl Pyridin 3 Amine and Its Derivatives in Vitro/in Silico Focus

In Vitro Target Engagement Studies (e.g., enzyme binding, receptor affinity)

In vitro studies have demonstrated that derivatives of the 6-arylpyridine scaffold can directly engage with specific biological targets, primarily enzymes involved in cell proliferation and survival. A key target identified for these compounds is tubulin; certain arylpyridine derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division. nih.gov By binding at the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest. nih.gov

Another enzyme target for this class of compounds is the kinesin Eg5. tubitak.gov.tr Molecular docking simulations have suggested that 2,6-diaryl-substituted pyridine (B92270) derivatives have the potential to bind to and inhibit Eg5, a motor protein essential for establishing the bipolar mitotic spindle. tubitak.gov.tr Furthermore, research on structurally related compounds, such as 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives, has shown potent inhibitory activity against kinases like FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are implicated in acute myeloid leukemia. nih.gov These studies highlight the capacity of the broader aminopyridine scaffold to be adapted to target specific enzyme active sites, thereby modulating their function.

Table 1: Examples of In Vitro Enzyme Targets for Arylpyridine Derivatives

Derivative Class Enzyme Target Biological Process
6-Arylpyridines Tubulin Microtubule polymerization, cell division nih.gov
2,6-Diarylpyridines Kinesin Eg5 Mitotic spindle formation tubitak.gov.tr
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amines FLT3 Kinase Cell signaling, proliferation in AML nih.gov

Mechanistic Studies on Cellular Pathways using In Vitro Models (e.g., apoptosis, vacuolization)

The biological effects of 6-arylpyridin-3-amine derivatives at a cellular level have been investigated using various in vitro models, revealing their ability to induce programmed cell death pathways. A primary mechanism observed is the induction of apoptosis. nih.govnih.gov Studies on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas showed that these compounds can provoke apoptosis in cancer cell lines. nih.govnih.gov This is evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cytochrome C, p53, and caspases 3 and 9. nih.govnih.gov The activation of these molecular players leads to the execution of the apoptotic cascade. Furthermore, these derivatives have been observed to disrupt the cell cycle, causing arrest in the G2/M phase, which is consistent with their tubulin-targeting activity. nih.govnih.gov

In addition to apoptosis, certain pyridine-based compounds have been shown to induce a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization, a process known as methuosis. tandfonline.comnih.gov This phenomenon is marked by the formation of large, single-membrane vacuoles derived from macropinosomes. nih.gov The induction of massive vacuolization represents an alternative cell death pathway that can be triggered in cancer cells. tandfonline.com For example, studies on pyridine-pyrimidine-indole-carbohydrazide derivatives demonstrated a significant vacuolization-inducing effect in HeLa cells at low micromolar concentrations. tandfonline.comnih.gov This suggests that derivatives of the core pyridine structure can be engineered to exploit different cellular death mechanisms.

Structure-Activity Relationship (SAR) Investigations for Modulating Biological Functions (in vitro)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For pyridine derivatives, SAR investigations have revealed that the nature and position of substituents on the pyridine and aryl rings significantly influence their antiproliferative effects. mdpi.com

Key findings from in vitro SAR studies include:

Aryl Group Substitution : The substitution pattern on the 6-aryl ring is a critical determinant of activity. For 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivatives, specific substitutions on the aryl ring led to compound 5l , which exhibited potent anticancer activity against non-small cell lung and colon cancer cell lines, with IC50 values of 3.22 µM and 2.71 µM, respectively. nih.gov

Side Chain Position : The placement of side chains on the pyridine ring can dramatically alter the mechanism of action. In one study, arylpyridine derivatives with side chains at the 2-position of the pyridine ring showed weak tubulin polymerization inhibition, whereas introducing these chains at the 3-position significantly increased this activity. nih.gov

Influence of Functional Groups : The addition of specific functional groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. mdpi.com Conversely, bulky groups or certain halogen atoms may decrease activity. mdpi.com In studies of 6-aryl-2-styrylquinazolin-4(3H)-ones, which share an aryl-heterocycle structure, it was found that 6-bromo derivatives generally exhibited enhanced inhibitory activity compared to the corresponding 6-aryl–substituted derivatives. mdpi.com

These SAR studies provide a rational basis for the medicinal chemistry efforts aimed at fine-tuning the potency and selectivity of compounds based on the 6-(o-Tolyl)pyridin-3-amine scaffold.

Biochemical Assay Development for Screening Analogs

The discovery and optimization of biologically active 6-arylpyridin-3-amine analogs rely on the development of robust biochemical assays for high-throughput screening. These assays are designed to directly measure the interaction of the compounds with their purified molecular target, such as an enzyme.

An example of such an assay is the one developed for measuring the inhibition of Fatty Acid Amide Hydrolase (FAAH). nih.gov This fluorescence-based assay uses a specific substrate, N-(6-methoxypyridin-3-yl) octanamide, which upon enzymatic cleavage by FAAH, releases the fluorescent product 6-methoxypyridin-3-amine. nih.gov The reaction's progress is monitored by detecting the fluorescence of this product, allowing for the quantification of FAAH activity and its inhibition by test compounds. nih.gov

Other relevant biochemical assays used for screening pyridine derivatives and related compounds include:

Tubulin Polymerization Assay : This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules. nih.gov It is a key tool for identifying agents that target the cytoskeleton.

Kinase Inhibition Assays : For derivatives targeting protein kinases like FLT3, assays are used to measure the enzyme's ability to phosphorylate a substrate. nih.gov Inhibition is quantified by a decrease in substrate phosphorylation.

Platelet Aggregation Assay : For compounds with potential antithrombotic activity, an ADP-induced platelet aggregation assay is used to screen for antiplatelet effects in vitro. nih.gov

These biochemical assays are indispensable tools for the primary screening of compound libraries and for guiding the structure-activity relationship studies of new analogs.

Computational Ligand-Target Interaction Analysis (e.g., molecular docking with specific protein targets)

Computational methods, particularly molecular docking, are widely used to predict and analyze the binding of 6-arylpyridine derivatives to their protein targets at a molecular level. These in silico studies provide valuable insights into the binding modes and key interactions that stabilize the ligand-protein complex, guiding further drug design. mdpi.com

Docking studies have been performed to understand the interaction of arylpyridine derivatives with several key anticancer targets:

Tubulin : Docking simulations have confirmed that arylpyridine derivatives can fit into the colchicine binding site of tubulin, explaining their inhibitory effect on microtubule polymerization from a structural standpoint. nih.gov

Kinesin Eg5 : For diaryl-pyridine derivatives, docking results showed potential interactions with the Eg5 binding site through hydrogen bonds with amino acid residues such as GLU116 and GLY117. tubitak.gov.tr The calculated free energy of binding from these simulations often correlates with the experimentally observed cytotoxic activity. tubitak.gov.tr

Kinase Active Sites : The binding modes of pyridine-based hybrids have been investigated by docking them into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com Similarly, docking has been used to study interactions with Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). mdpi.com These studies help to rationalize the observed biological activities and inform the design of more potent and selective inhibitors.

Table 2: Summary of Molecular Docking Studies on Arylpyridine Derivatives

Derivative Class Protein Target Key Finding from Docking Study
Arylpyridines Tubulin Binding at the colchicine site confirmed. nih.gov
2,6-Diarylpyridines Kinesin Eg5 H-bond interactions with GLU116 and GLY117 residues predicted. tubitak.gov.tr
Thiophenyl Thiazolyl-Pyridine Hybrids EGFR Tyrosine Kinase Plausible binding modes within the kinase active site identified. mdpi.com
6-Aryl-2-styrylquinazolin-4(3H)-ones DHFR and TS Hypothetical binding motifs recognized. mdpi.com

These computational analyses, when used in conjunction with experimental in vitro data, provide a powerful platform for the accelerated discovery and development of novel therapeutic agents based on the this compound structure.

Future Research Directions and Emerging Opportunities for 6 O Tolyl Pyridin 3 Amine

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure 6-(o-tolyl)pyridin-3-amine and its derivatives is a critical step toward their application in chiral catalysis and materials science. While classical synthetic methods provide the racemic compound, the development of novel asymmetric routes is a paramount objective for future research. Strategies may include:

Catalytic Asymmetric Cross-Coupling Reactions: The use of chiral palladium or nickel catalysts in Suzuki-Miyaura or Negishi-type cross-coupling reactions between a chiral aminopyridine precursor and an o-tolylboronic acid derivative could provide a direct and efficient route to the target molecule in high enantiomeric excess.

Enantioselective Amination: The development of methods for the enantioselective amination of a suitable 6-(o-tolyl)pyridine precursor could offer an alternative and atom-economical approach. This might involve the use of chiral catalysts to direct the addition of an amine source to the pyridine (B92270) ring.

Resolution of Racemates: Classical resolution techniques, such as the formation of diastereomeric salts with chiral acids, could be explored. Additionally, kinetic resolution using chiral catalysts or enzymes could provide a dynamic approach to separate the enantiomers.

Successful development in this area will not only provide access to enantiopure this compound but also open avenues for the synthesis of a wide range of chiral ligands and building blocks.

Exploration of Advanced Catalytic Applications

The presence of both a pyridine nitrogen and an amino group suggests that this compound could serve as a versatile ligand in catalysis. The steric bulk provided by the o-tolyl group can be expected to influence the coordination environment of a metal center, potentially leading to unique reactivity and selectivity. Future research in this domain could focus on:

Homogeneous Catalysis: The synthesis of transition metal complexes incorporating this compound as a ligand for applications in cross-coupling reactions, hydrogenations, and other organic transformations is a promising area. The electronic properties of the ligand can be fine-tuned by substitution on either the pyridine or the tolyl ring.

Asymmetric Catalysis: Chiral derivatives of this compound could be employed as ligands in asymmetric catalysis, where the steric hindrance of the o-tolyl group could play a crucial role in creating a well-defined chiral pocket around the metal center.

Organocatalysis: The amino group of this compound could be utilized in organocatalysis, for instance, in enamine or iminium ion-based transformations. The pyridine moiety could act as a directing group or a proton shuttle.

The exploration of these catalytic applications could lead to the discovery of novel and efficient catalytic systems for a variety of chemical transformations. Recent studies on aminopyridine derivatives have shown their potential in copper-catalyzed amination reactions, suggesting a possible application for this compound in similar contexts. lookchem.com

Integration into Supramolecular Chemistry and Nanomaterials

The ability of the aminopyridine scaffold to participate in hydrogen bonding and metal coordination makes this compound an attractive building block for the construction of supramolecular assemblies and functional nanomaterials. mdpi.commdpi.comnih.gov Future opportunities in this field include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridyl nitrogen and the amino group can act as coordination sites for metal ions, enabling the formation of one-, two-, or three-dimensional coordination polymers. The steric bulk of the o-tolyl group could be exploited to control the porosity and topology of the resulting frameworks.

Supramolecular Gels and Liquid Crystals: The directional hydrogen bonding capabilities of the amino and pyridyl groups could be harnessed to form ordered supramolecular structures such as gels or liquid crystals. The aggregation behavior could be tuned by modifying the substituents on the aromatic rings.

Functionalization of Nanoparticles: this compound can be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. The aminopyridine moiety can act as an anchor to the nanoparticle surface, while the o-tolyl group can be used to modulate the surface properties and interactions with the surrounding environment.

These research directions could lead to the development of new materials with applications in gas storage, separation, sensing, and drug delivery.

High-Throughput Screening and Combinatorial Chemistry Approaches for Diversification

To fully explore the potential of the this compound scaffold, high-throughput screening and combinatorial chemistry approaches can be employed to generate and evaluate large libraries of derivatives. nih.govwikipedia.org This will enable the rapid identification of compounds with desired properties for various applications. Key strategies include:

Parallel Synthesis: The development of robust and efficient parallel synthesis methods will allow for the rapid generation of a diverse range of this compound derivatives with variations at different positions of the molecule.

Combinatorial Libraries: The creation of combinatorial libraries based on the this compound scaffold will provide a rich source of new compounds for screening in biological and materials science applications. americanpeptidesociety.org

High-Throughput Screening Assays: The development of high-throughput screening assays will be crucial for the rapid evaluation of the synthesized libraries for properties such as catalytic activity, binding affinity to biological targets, or performance in materials applications.

These approaches will accelerate the discovery of new applications for this compound and its derivatives.

Advanced Theoretical Modeling for Predictive Chemical Research

Computational chemistry and theoretical modeling can play a vital role in guiding the future research directions for this compound. researchgate.netresearchgate.netnih.gov Density Functional Theory (DFT) and other computational methods can be used to:

Predict Molecular Properties: Theoretical calculations can be used to predict the electronic and structural properties of this compound and its derivatives, providing insights into their reactivity and potential applications.

Design Novel Catalysts and Materials: Computational modeling can be used to design new catalysts and materials based on the this compound scaffold with optimized properties for specific applications.

Elucidate Reaction Mechanisms: Theoretical studies can help to elucidate the mechanisms of reactions involving this compound, providing a deeper understanding of its chemical behavior. For instance, DFT calculations have been employed to investigate the supramolecular assemblies of other aminopyridine derivatives. researchgate.netresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for 6-(o-Tolyl)pyridin-3-amine?

Methodological Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A general approach includes:

  • Buchwald-Hartwig Amination : Coupling o-tolyl halides with pyridin-3-amine derivatives using Pd(OAc)₂/Xantphos catalysts and NaOt-Bu as a base in toluene at elevated temperatures (80–100°C). This method is effective for aryl-amine bond formation .
  • Suzuki-Miyaura Coupling : If pre-functionalized boronic esters of o-tolyl groups are available, coupling with 6-halopyridin-3-amine precursors (e.g., 6-bromo derivatives) using Pd(PPh₃)₄ and Na₂CO₃ in DMF/water mixtures (80°C, 12–24 hours) .
  • Reductive Amination : For intermediates like nitro-pyridines, hydrogenation with Pd/C in methanol under H₂ pressure (3 atm, 50°C) can reduce nitro groups to amines, followed by coupling with o-tolyl moieties .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves conformational details, such as the dihedral angle between the o-tolyl group and pyridine ring (e.g., 51.7° twist observed in related ligands) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons of the pyridine (δ 8.5–9.0 ppm) and o-tolyl (δ 6.8–7.5 ppm) regions confirm substitution patterns. Splitting patterns distinguish ortho-substitution (e.g., doublets for adjacent protons) .
    • ¹³C NMR : Assignments for quaternary carbons (e.g., C-N and C-O linkages) validate connectivity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 211.11 for C₁₂H₁₂N₂) .

Advanced: How does the o-tolyl substituent influence the electronic and photophysical properties of pyridin-3-amine derivatives?

Methodological Answer:
The electron-donating methyl group on the o-tolyl ring raises the π* orbital energy of the pyridine system, blue-shifting metal-to-ligand charge transfer (MLCT) transitions. For example:

  • UV-Vis Spectroscopy : MLCT bands in complexes with o-tolyl ligands appear at ~360–393 nm, compared to ~400–450 nm for unsubstituted analogs, due to reduced π-backbonding .
  • Emission Studies : In [Pt]-complexes, 3MLCT emission maxima shift from ~650 nm (unsubstituted) to ~640 nm (o-tolyl-substituted) in CH₂Cl₂/CHCl₃ solutions. Aggregation at concentrations >5 µM further red-shifts emission (e.g., 676 nm at 77 K), indicating MMLCT states .

Advanced: How can aggregation effects in solution-phase studies of this compound derivatives be mitigated?

Methodological Answer:

  • Concentration Control : Maintain concentrations <5 µM in polar solvents (e.g., DMF/methanol/ethanol mixtures) to avoid dimerization, as evidenced by concentration-dependent emission broadening .
  • Low-Temperature Spectroscopy : Use glass-forming solvents (e.g., 1:5:5 DMF/MeOH/EtOH) at 77 K to suppress thermal motion and stabilize monomeric species .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict aggregation tendencies by analyzing intermolecular interactions (e.g., π-π stacking or van der Waals forces) .

Data Contradiction: How to resolve discrepancies between NMR and X-ray crystallography data for structural analysis?

Methodological Answer:

  • Dynamic Effects in NMR : X-ray structures show static conformations, while NMR may average signals due to ring puckering or torsional flexibility. For example, o-tolyl groups may appear planar in X-ray but exhibit dynamic twisting in solution-phase NMR .
  • Paramagnetic Impurities : Ensure samples are free of metal contaminants (e.g., residual Pd) that broaden NMR peaks. Purify via column chromatography (SiO₂, EtOAc/hexane) or recrystallization .
  • Complementary Techniques : Pair X-ray with NOESY NMR to confirm spatial proximity of protons (e.g., o-tolyl methyl to pyridine H-2) .

Advanced: What strategies optimize regioselectivity in introducing substituents to the pyridine core?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., -NH₂) to functionalize the pyridine ring at the 2- or 4-positions. For example, LDA-mediated lithiation at -78°C in THF followed by electrophilic quenching .
  • Protection/Deprotection : Temporarily protect the amine group (e.g., as a Boc-carbamate) to block undesired sites during halogenation or cross-coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.